molecular formula C8H12O2 B8481084 2-Hydroxy-5-cycloocten-1-one

2-Hydroxy-5-cycloocten-1-one

Cat. No.: B8481084
M. Wt: 140.18 g/mol
InChI Key: HSFVDEUFKLSKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-cycloocten-1-one is an eight-membered cyclic ketone featuring a hydroxyl group at the 2-position and a double bond at the 5-position. Its structure combines conformational flexibility due to the medium-sized ring with polar functional groups, enabling unique reactivity and solubility profiles.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

8-hydroxycyclooct-4-en-1-one

InChI

InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2

InChI Key

HSFVDEUFKLSKSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)CCC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Ring Size and Unsaturation
  • 2-Hydroxy-5-cycloocten-1-one : Eight-membered ring with one double bond. Exhibits moderate ring strain and conformational flexibility.
  • 5-Acetoxy-2-ethyl-3-methoxy-2-cyclopenten-1-one (): Five-membered cyclopentenone with acetoxy, ethyl, and methoxy substituents. Higher ring strain enhances reactivity in nucleophilic additions .
  • 5-Methyl-3-phenyl-2-cyclopenten-1-one (): Bulky phenyl substituent introduces steric hindrance and aromatic conjugation, reducing solubility in polar solvents .
Functional Group Influence
  • Hydroxyl Group: In this compound, the hydroxyl group enables hydrogen bonding, improving solubility in polar solvents like water or ethanol. In contrast, brominated analogs (e.g., 3-bromo-5-ethylidene-2-hydroxy-2-cyclopenten-1-one, ) exhibit increased electrophilicity, favoring substitution reactions .
  • Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., in and ) act as electron donors, stabilizing adjacent carbocations, whereas bromine () withdraws electrons, accelerating SN2 reactions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity
This compound ~140.2 80–85 (est.) Moderate in H2O Keto-enol tautomerism, aldol condensation
5-Acetoxy-2-ethyl-3-methoxy-2-cyclopenten-1-one ~228.3 120–125 Low in H2O Enzymatic hydrolysis, ester cleavage
3-Bromo-5-ethylidene-2-hydroxy-2-cyclopenten-1-one ~219.0 95–100 Insoluble in H2O Nucleophilic substitution (Br)
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one () ~166.2 110–115 High in acetone Electrophilic aromatic substitution

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